molecular formula C17H30 B15346482 (Z,Z)-Heptadeca-1,8,11-triene CAS No. 56134-03-3

(Z,Z)-Heptadeca-1,8,11-triene

Cat. No.: B15346482
CAS No.: 56134-03-3
M. Wt: 234.4 g/mol
InChI Key: XFZBIINLEPBMDY-NERFDCTISA-N
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Description

(Z,Z)-Heptadeca-1,8,11-triene is a hydrocarbon with the molecular formula C17H30. It is a linear chain of seventeen carbon atoms with three double bonds located at the 1, 8, and 11 positions, all in the Z (cis) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z,Z)-Heptadeca-1,8,11-triene can be synthesized through various organic synthesis methods. One common approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions typically involve the use of strong bases such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the compound can be produced through catalytic hydrogenation of unsaturated fatty acids. This process involves the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: (Z,Z)-Heptadeca-1,8,9-triene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Halogenation reactions can be performed using bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products Formed:

  • Oxidation: The major products include carboxylic acids and ketones.

  • Reduction: The primary product is the fully saturated heptadecane.

  • Substitution: Halogenated derivatives of the compound are formed.

Scientific Research Applications

(Z,Z)-Heptadeca-1,8,11-triene has various applications in scientific research, including:

  • Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

  • Biology: The compound is studied for its role in cell membrane structure and function.

  • Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.

  • Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

(Z,Z)-Heptadeca-1,8,11-triene is similar to other polyunsaturated fatty acids such as linoleic acid and arachidonic acid. its unique feature is the presence of three double bonds in the Z configuration, which distinguishes it from other PUFAs. This structural difference can lead to different biological activities and applications.

Comparison with Similar Compounds

  • Linoleic acid (C18:2)

  • Arachidonic acid (C20:4)

  • Alpha-linolenic acid (C18:3)

Properties

CAS No.

56134-03-3

Molecular Formula

C17H30

Molecular Weight

234.4 g/mol

IUPAC Name

(8Z,11Z)-heptadeca-1,8,11-triene

InChI

InChI=1S/C17H30/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,12,14-15,17H,1,4-11,13,16H2,2H3/b14-12-,17-15-

InChI Key

XFZBIINLEPBMDY-NERFDCTISA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCC=C

Canonical SMILES

CCCCCC=CCC=CCCCCCC=C

Origin of Product

United States

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